molecular formula C14H20N2O B12091640 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol

Katalognummer: B12091640
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: VXMDUDYXIWVGCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is a chemical compound with the molecular formula C14H20N2O. It is known for its unique structure, which includes a pyrazine ring substituted with methyl and propenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 3,5,6-trimethylpyrazine with allyl bromide under basic conditions to introduce the propenyl groups. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

4-(3,5,6-trimethylpyrazin-2-yl)hepta-1,6-dien-4-ol

InChI

InChI=1S/C14H20N2O/c1-6-8-14(17,9-7-2)13-12(5)15-10(3)11(4)16-13/h6-7,17H,1-2,8-9H2,3-5H3

InChI-Schlüssel

VXMDUDYXIWVGCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)C)C(CC=C)(CC=C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.